(R)-Diethyl 2-aminopentanedioate hydrochloride
Description
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Properties
IUPAC Name |
diethyl (2R)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-Diethyl 2-aminopentanedioate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
(R)-Diethyl 2-aminopentanedioate hydrochloride has the molecular formula and a molecular weight of approximately 211.64 g/mol. It features two ethyl ester groups and an amino group attached to a pentanedioic acid backbone, which contributes to its reactivity and utility in various chemical reactions. The compound appears as a white solid and is soluble in water, making it suitable for biochemical applications .
Synthesis
The synthesis of (R)-diethyl 2-aminopentanedioate hydrochloride typically involves the reaction of diethyl malonate with appropriate amine derivatives. The following general steps outline the synthetic pathway:
- Preparation of Diethyl Malonate : Diethyl malonate serves as the starting material.
- Amine Reaction : An appropriate amine is reacted with diethyl malonate under controlled conditions.
- Hydrochloride Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Biological Activities
(R)-Diethyl 2-aminopentanedioate hydrochloride exhibits various biological activities primarily due to its structure as an amino acid derivative. These activities include:
- Metabolic Pathway Interactions : The compound has been studied for its potential roles in metabolic pathways, particularly as a precursor for synthesizing bioactive compounds like D-glutamate derivatives .
- Neuroprotective Properties : Preliminary studies suggest that (R)-diethyl 2-aminopentanedioate hydrochloride may have neuroprotective effects, potentially influencing neurotransmitter synthesis and signaling pathways .
- Enzymatic Interactions : The compound can interact with various enzymes, which may lead to inhibition or enhancement of metabolic processes .
Research Findings
Several studies have investigated the biological activity of (R)-diethyl 2-aminopentanedioate hydrochloride. Key findings include:
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
- Cellular Effects : In vitro studies have shown that (R)-diethyl 2-aminopentanedioate hydrochloride influences cell signaling pathways and gene expression in various cell types .
Case Studies
-
Neuroprotective Effects :
- A study demonstrated that (R)-diethyl 2-aminopentanedioate hydrochloride could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases.
-
Antimicrobial Activity :
- Another research effort highlighted the compound's antimicrobial properties against specific bacterial strains, indicating its potential application in developing new antibiotics.
Comparative Analysis
To better understand the unique properties of (R)-diethyl 2-aminopentanedioate hydrochloride, a comparison with related compounds is helpful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl L-tartrate | C8H14O6 | Used as a chiral building block |
| L-Ornithine Hydrochloride | C5H12ClN3O2 | Involved in urea cycle; plays a role in metabolism |
| Diethyl L-glutamate | C8H14N2O4 | Precursor for neurotransmitters |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
